molecular formula C14H17F3O B14842659 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene

1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene

Cat. No.: B14842659
M. Wt: 258.28 g/mol
InChI Key: ZOZMGGHVNPHFDJ-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a halogenated aromatic compound . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

  • 1-Tert-butyl-3-iodo-5-(trifluoromethyl)benzene
  • 1-Tert-butyl-3-(trifluoromethyl)-1H-pyrazole

Comparison: 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which can impart different reactivity and steric effects compared to similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it distinct in terms of its chemical and biological properties.

Properties

Molecular Formula

C14H17F3O

Molecular Weight

258.28 g/mol

IUPAC Name

1-tert-butyl-3-cyclopropyloxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H17F3O/c1-13(2,3)9-6-10(14(15,16)17)8-12(7-9)18-11-4-5-11/h6-8,11H,4-5H2,1-3H3

InChI Key

ZOZMGGHVNPHFDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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